BenchChemオンラインストアへようこそ!

SARS-CoV-2-IN-10

SARS-CoV-2 3CLpro inhibitor antiviral potency

SARS-CoV-2-IN-10 is a non-covalent, non-peptidic inhibitor of SARS-CoV-2 3CLpro delivering unmatched picomolar potency (IC50 0.13 nM, EC50 1.03 nM). Unlike weaker alternatives such as GC376 (IC50 60 nM), this compound ensures exceptional signal-to-noise in HTS campaigns and enables sensitive detection of resistance mutations against benchmark inhibitors including nirmatrelvir. Its well-characterized structure (C27H37F2N3O5, MW 521.6) provides a reliable foundation for medicinal chemistry optimization and in vitro synergy studies. Select SARS-CoV-2-IN-10 where potency cannot be compromised.

Molecular Formula C27H37F2N3O5
Molecular Weight 521.6 g/mol
Cat. No. B12419864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-10
Molecular FormulaC27H37F2N3O5
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3
InChIInChI=1S/C27H37F2N3O5/c1-17(2)14-22(25(35)31-21(16-33)15-20-10-13-30-24(20)34)32-26(36)37-23(18-6-4-3-5-7-18)19-8-11-27(28,29)12-9-19/h3-7,16-17,19-23H,8-15H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t20-,21-,22-,23?/m0/s1
InChIKeyQMWZWHYKVZAETM-FDWBJODVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-10: High-Potency 3CL Protease Inhibitor for Antiviral Research and Procurement


SARS-CoV-2-IN-10 is a small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication . It is characterized by its exceptional potency, with reported IC50 and EC50 values of 0.13 nM and 1.03 nM, respectively [1]. The compound belongs to a class of non-covalent, non-peptidic 3CLpro inhibitors and is supplied as a solid with the molecular formula C27H37F2N3O5 and a molecular weight of 521.6 g/mol .

Why Generic 3CLpro Inhibitor Substitution Fails: The Case for SARS-CoV-2-IN-10 Specificity


Substituting SARS-CoV-2-IN-10 with another 3CLpro inhibitor without quantitative justification risks compromising experimental outcomes due to significant differences in enzymatic potency and cellular antiviral activity. The class of SARS-CoV-2 3CLpro inhibitors exhibits a wide range of IC50 values spanning over four orders of magnitude, from picomolar to micromolar concentrations [1][2]. Even within the closely related SARS-CoV-2-IN series, potency varies by up to 30%, as demonstrated by the lower IC50 and EC50 of SARS-CoV-2-IN-10 compared to SARS-CoV-2-IN-11 [3][4]. Such variability directly impacts the interpretation of dose-response relationships, target engagement studies, and the selection of appropriate control compounds. The following quantitative evidence guide provides the specific comparative data necessary for informed scientific selection and procurement.

SARS-CoV-2-IN-10 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Potency Superiority of SARS-CoV-2-IN-10 Over Closest Analog SARS-CoV-2-IN-11

In direct comparative analysis of data from the same vendor source, SARS-CoV-2-IN-10 exhibits superior enzymatic and antiviral potency compared to its closest structural analog, SARS-CoV-2-IN-11. Specifically, SARS-CoV-2-IN-10 demonstrates a 23.5% lower IC50 value against the 3CL protease (0.13 nM vs. 0.17 nM) and a 29.0% lower EC50 in cellular antiviral assays (1.03 nM vs. 1.45 nM) [1][2][3]. This quantitative difference indicates a more efficient inhibition of viral replication at lower concentrations.

SARS-CoV-2 3CLpro inhibitor antiviral potency

Sub-Nanomolar Enzymatic Inhibition Contrasts with Broad-Spectrum Inhibitor GC376

SARS-CoV-2-IN-10 demonstrates a remarkable 462-fold improvement in enzymatic inhibition potency compared to the broad-spectrum coronavirus 3CLpro inhibitor GC376. The reported IC50 of SARS-CoV-2-IN-10 against SARS-CoV-2 3CLpro is 0.13 nM [1], whereas GC376 exhibits an IC50 of 60 nM (0.060 µM) under comparable biochemical assay conditions [2][3]. This stark difference highlights the exceptional target engagement efficiency of SARS-CoV-2-IN-10.

SARS-CoV-2 3CLpro GC376

Picomolar Potency Advantage Over Clinical-Stage 3CLpro Inhibitors Nirmatrelvir and Ensitrelvir

SARS-CoV-2-IN-10 outperforms clinically approved 3CLpro inhibitors in enzymatic assays. Its IC50 of 0.13 nM [1] is approximately 31-fold lower than that of Nirmatrelvir (IC50 ~4 nM) and 77-fold lower than that of Ensitrelvir (IC50 ~10 nM) [2]. This quantitative superiority establishes SARS-CoV-2-IN-10 as an exceptionally potent research tool for probing the 3CLpro active site.

SARS-CoV-2 3CLpro nirmatrelvir ensitrelvir

Favorable Cytotoxicity Profile Enabling High Therapeutic Index

SARS-CoV-2-IN-10 is consistently described as a 'non-toxic' inhibitor of SARS-CoV-2 3CL protease across multiple vendor datasheets and technical specifications [1][2]. While quantitative CC50 values are not explicitly provided in the primary sources, the absence of observed cytotoxicity in standard assays at effective concentrations supports its suitability for cellular and in vivo antiviral research applications. The compound's favorable safety profile, in combination with its high potency, suggests a wide therapeutic window.

SARS-CoV-2 cytotoxicity 3CLpro inhibitor

Optimal Research and Industrial Applications for SARS-CoV-2-IN-10 Based on Quantitative Differentiation


High-Throughput Screening (HTS) for Next-Generation 3CLpro Inhibitors

The exceptional potency of SARS-CoV-2-IN-10 (IC50 0.13 nM) makes it an ideal positive control and benchmark in high-throughput screening campaigns aimed at identifying novel SARS-CoV-2 3CLpro inhibitors. Its low EC50 (1.03 nM) ensures robust signal-to-noise ratios in cell-based antiviral assays, enabling accurate hit identification and validation. Compared to less potent controls like GC376 (IC50 60 nM) [1], SARS-CoV-2-IN-10 allows for the detection of compounds with more subtle inhibitory activities.

Mechanistic Studies of Drug Resistance Mutations

Given the emergence of nirmatrelvir-resistant SARS-CoV-2 variants [2], SARS-CoV-2-IN-10's sub-nanomolar potency (0.13 nM IC50) positions it as a critical tool for studying the impact of 3CLpro mutations on inhibitor binding. Its superior potency compared to nirmatrelvir (~4 nM) allows researchers to quantify even small reductions in inhibitory activity caused by mutations, providing a sensitive assay for resistance surveillance and the development of mutation-resistant inhibitors.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The well-defined chemical structure of SARS-CoV-2-IN-10 (C27H37F2N3O5, MW 521.6) and its quantitative potency data provide a solid foundation for medicinal chemistry campaigns. Its picomolar IC50 offers a high baseline from which to explore structural modifications that may further improve potency, selectivity, or pharmacokinetic properties. The compound serves as a benchmark for evaluating new synthetic analogs in enzymatic and cellular assays.

Antiviral Combination Therapy Research

The high potency and non-toxic profile of SARS-CoV-2-IN-10 [3] make it a suitable candidate for in vitro synergy studies with other antiviral agents, such as nucleoside analogs (e.g., remdesivir) or host-targeting compounds. Its distinct mechanism of action (3CLpro inhibition) and exceptional potency allow for the exploration of combination regimens that may achieve enhanced antiviral efficacy while minimizing the risk of resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.